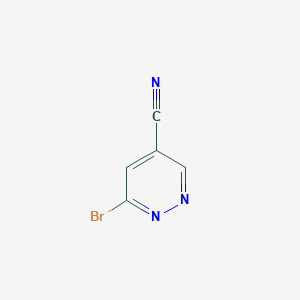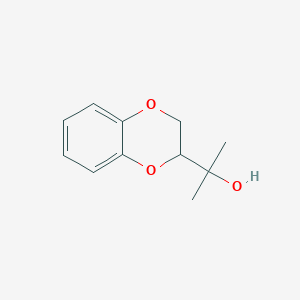
3-(1,1-difluoroethyl)-2-fluorobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,1-difluoroethyl)-2-fluorobenzoic acid, referred to as DFEB, is a fluorinated aromatic acid that is used in a variety of scientific research applications. DFEB has a wide range of properties that make it a useful tool for research in biochemistry, physiology, and other areas of scientific study.
科学的研究の応用
DFEB has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various compounds, such as fluorinated aromatic acids, fluorinated heterocycles, and fluorinated amino acids. DFEB has also been used in the synthesis of biologically active molecules, such as inhibitors of enzymes, and in the study of protein-protein interactions. Additionally, DFEB has been used in the synthesis of fluorescent probes and in the study of receptor-ligand interactions.
作用機序
DFEB is a fluorinated aromatic acid that can interact with proteins and other biological molecules. It has been observed to interact with the amino acid tyrosine, as well as with other biologically relevant molecules, such as lipids, carbohydrates, and nucleic acids. The mechanism of action of DFEB is not yet fully understood, but it is believed that the fluorinated groups on the molecule interact with the hydrophobic patches on proteins and other molecules, resulting in an alteration of their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of DFEB have not yet been fully studied. However, it has been observed to interact with proteins and other biological molecules, resulting in an alteration of their structure and function. It is believed that DFEB can act as an inhibitor of enzymes, and it has been observed to have an effect on the activity of various proteins, including kinases and phosphatases. Additionally, DFEB has been observed to interact with DNA, resulting in an alteration of its structure and function.
実験室実験の利点と制限
DFEB has several advantages that make it a useful tool for laboratory experiments. It is highly soluble in organic solvents, making it easy to work with in the lab. Additionally, it is relatively inexpensive, making it a cost-effective reagent for research. However, DFEB is also limited in its use, as it is not as stable as some other fluorinated aromatic acids, and it can react with other molecules in the laboratory environment.
将来の方向性
The future of DFEB research is promising, as there are many potential applications for this fluorinated aromatic acid. It could be used in the development of new drugs and therapeutics, as well as in the study of protein-protein interactions. Additionally, it could be used to study the effects of fluorinated compounds on biological systems, and to develop new fluorescent probes for imaging and other applications. Finally, it could be used to study the effects of fluorinated compounds on DNA and other biomolecules, and to develop new methods for the synthesis of fluorinated compounds.
合成法
DFEB can be synthesized in a variety of ways, including the reaction of 1,1-difluoroethylene with 2-fluorobenzoic acid, the reaction of 1,1-difluoroethylene with 2-fluorobenzoic anhydride, and the reaction of 1,1-difluoroethylene with 2-fluorobenzaldehyde. The most common method involves reacting 1,1-difluoroethylene with 2-fluorobenzoic anhydride in a solvent such as dichloromethane. This reaction is typically carried out at room temperature under an inert atmosphere, such as nitrogen or argon, and yields DFEB in high yields.
特性
IUPAC Name |
3-(1,1-difluoroethyl)-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-9(11,12)6-4-2-3-5(7(6)10)8(13)14/h2-4H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNGUFZOAQLPPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1F)C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,1-Difluoroethyl)-2-fluorobenzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N1-[4-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine hydrochloride](/img/structure/B6618223.png)
![2H,3H-furo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B6618236.png)


![{2-methyl-3H-imidazo[4,5-b]pyridin-7-yl}methanamine](/img/structure/B6618249.png)


![2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6618274.png)




